Maltodextrin is a complex carbohydrate composed of D-glucose units linked primarily by α-1,4-glycosidic bonds [, ]. It is produced through the partial hydrolysis of starch, typically from sources like corn, rice, potato, or tapioca [, ]. Classified as a polysaccharide, it exhibits a dextrose equivalent (DE) value ranging from 3 to 20, reflecting the extent of starch hydrolysis [, , ]. A higher DE value indicates a greater degree of hydrolysis, resulting in shorter glucose chains and increased sweetness [, , ].
Maltodextrin is classified as a carbohydrate and falls under the category of oligosaccharides. It is produced by the enzymatic hydrolysis of starch using enzymes such as alpha-amylase and glucoamylase. The classification can also be based on its DE value:
The synthesis of maltodextrin involves several key steps:
Maltodextrin consists of glucose units linked by glycosidic bonds. Its molecular structure can be represented as a linear chain of glucose molecules connected primarily by alpha-1,4-glycosidic bonds, with occasional branching points at alpha-1,6-glycosidic bonds. The average degree of polymerization varies depending on the source and processing conditions.
Maltodextrin can undergo various chemical reactions including:
The oxidation process involves controlling parameters such as temperature, pH, and concentration of reactants to achieve desired properties in the oxidized product.
Maltodextrin acts primarily as a carbohydrate source in biological systems. In humans, it is rapidly digested and absorbed due to its short-chain structure, providing quick energy. In microbial metabolism, maltodextrins are utilized by various bacteria through specific transport systems that facilitate their uptake and subsequent enzymatic breakdown.
In studies involving Escherichia coli, maltodextrins were shown to be metabolized effectively, indicating their utility in both laboratory and industrial applications .
Thermogravimetric analysis shows that maltodextrin decomposes at higher temperatures (above 200 °C), indicating its thermal stability within typical processing ranges .
Maltodextrin has diverse applications across various fields:
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8